1-(5-Methyl-2-nitrophenyl)ethanone

regiochemistry positional isomerism structure-activity relationship

Researchers synthesizing butamifos analogs require the correct 5-methyl-2-nitro regioisomer-positional isomers (3-methyl or 4-methyl) yield inactive products. This solid building block ensures regiochemical fidelity. • Matches the aryl fragment of butamifos (Cremart®) • Solid at ambient temp-compatible with automated solid-dispensing platforms • Available with CoA documentation (98% GC) for batch-to-batch traceability

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 69976-70-1
Cat. No. B1354331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-2-nitrophenyl)ethanone
CAS69976-70-1
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)C
InChIInChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-6)7(2)11/h3-5H,1-2H3
InChIKeyQTVGOWDJTGISJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methyl-2-nitrophenyl)ethanone Procurement Baseline


1-(5-Methyl-2-nitrophenyl)ethanone (CAS 69976-70-1, synonym: 5-methyl-2-nitroacetophenone) is a disubstituted nitroaromatic ketone with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g·mol⁻¹ [1]. The compound features a methyl group at the 5-position and a nitro group at the 2-position of the acetophenone scaffold, placing it within the broader family of substituted 2-nitroacetophenones. It is supplied as a solid at ambient temperature and is commercially available from multiple vendors at purities typically ranging from 95% to 98% (GC) . The compound serves primarily as a synthetic building block in medicinal chemistry and agrochemical intermediate programs, with its 5-methyl-2-nitro regiochemical pattern distinguishing it from the 3-methyl-2-nitro (CAS 69976-71-2) and 4-methyl-2-nitro (CAS 155694-84-1) positional isomers, each of which carries a distinct CAS registry identity [2].

1-(5-Methyl-2-nitrophenyl)ethanone Isomer Non-Interchangeability


Methyl-group position on the nitroacetophenone ring is not a trivial structural variation; it dictates regiochemical identity, physicochemical behavior, and application specificity. The three isomeric methyl-nitroacetophenones—5-methyl-2-nitro (target, CAS 69976-70-1), 3-methyl-2-nitro (CAS 69976-71-2), and 4-methyl-2-nitro (CAS 155694-84-1)—are distinct chemical entities with independent CAS registrations, different vendor catalog entries, and non-overlapping documented applications [1]. The 5-methyl-2-nitro substitution pattern is the specific aryl fragment found in the commercial organophosphorus herbicide butamifos (Cremart®), where the nitro and methyl group positions are fixed by the pharmacology of the tubulin-binding phosphoramidothioate pharmacophore [2]. Substituting the 3-methyl or 4-methyl isomer would yield a different aryl ether in the final phosphoramidothioate product, with unknown and likely null herbicidal activity. Furthermore, the target compound is flagged by the ChemSec SINimilarity tool as structurally similar to hazardous nitroaromatics on the SIN List [3], a regulatory alert that may not identically apply to all positional isomers, creating divergent compliance profiles during procurement for EU/REACH-governed projects.

1-(5-Methyl-2-nitrophenyl)ethanone Comparative Evidence


Positional Isomer Regiochemical Identity

The target compound 1-(5-methyl-2-nitrophenyl)ethanone (CAS 69976-70-1) is one of three possible methyl-nitro regioisomers of the formula C₉H₉NO₃. Each isomer carries a unique CAS Registry Number: 69976-71-2 for the 3-methyl-2-nitro isomer and 155694-84-1 for the 4-methyl-2-nitro isomer [1]. These are not interchangeable synonyms but separate chemical entities with independent inventory entries across all major chemical catalogs. The 5-methyl-2-nitro substitution pattern is the specific aryl fragment embedded in the commercial herbicide butamifos (Cremart®), O-ethyl O-(5-methyl-2-nitrophenyl) (1-methylpropyl)phosphoramidothioate [2]. The 3-methyl and 4-methyl isomers cannot yield the identical phosphoramidothioate product upon etherification. No published study was identified that directly benchmarks the three isomers in a common biological or performance assay; consequently, this evidence reflects class-level regiochemical differentiation rather than head-to-head functional comparison.

regiochemistry positional isomerism structure-activity relationship CAS registry differentiation

SINimilarity Nitroaromatic Hazard Flag

The ChemSec SINimilarity tool, which predicts hazardous properties based on structural similarity to substances on the Substitute It Now (SIN) List, flags 1-(5-methyl-2-nitrophenyl)ethanone (CAS 69976-70-1) as belonging to the 'Nitro compounds' SIN Group [1]. The tool states that the substance 'is very likely to share the hazardous properties of the SIN substances below,' indicating that structural similarity alone raises a presumptive hazard flag [1]. This flagging is relevant for procurement in jurisdictions where SIN-listed or SIN-similar substances face heightened scrutiny under REACH or corporate restricted-substance lists. By contrast, not all positional isomers are necessarily captured by the same SINimilarity profile, as the tool assesses each CAS entry against specific structural alerts. This creates a differential regulatory-risk profile that procurement officers must evaluate when selecting among isomeric nitroacetophenone building blocks.

regulatory compliance SIN List REACH nitroaromatic hazard procurement screening

Solid vs. Liquid Physical Form Handling

1-(5-Methyl-2-nitrophenyl)ethanone is supplied as a solid at ambient temperature (20 °C) across multiple vendor specifications . In contrast, the unsubstituted parent compound 2'-nitroacetophenone (CAS 577-59-3) is reported as a yellow oily liquid or low-melting solid with a melting point range of 23–28 °C (lit.) [1]. This 5–10 °C differential in ambient physical state has practical consequences: the solid target compound can be weighed on open laboratory balances with standard spatulas, enabling more precise mass quantification for stoichiometric reactions, whereas the liquid/low-melting comparator may require syringe transfer or liquefaction before dispensing, introducing potential volumetric uncertainty and cross-contamination risk. The solid form also simplifies long-term storage without solvent, reducing solvent-induced degradation pathways.

physical form handling storage weighing accuracy solid dispensing

Vendor Documentation & Pricing Comparison

Vendor offerings for the identical CAS 69976-70-1 entity diverge markedly in price per gram, analytical documentation, and terms of sale. Sigma-Aldrich (UPL0035) lists the compound at $866.00 per gram, explicitly states that 'Sigma-Aldrich does not collect analytical data for this product,' and sells it 'AS-IS' with 'all sales final,' disclaiming any warranty of fitness for a particular purpose . In contrast, AK Scientific offers the compound at $90.00 per gram with a minimum purity specification of 98% (GC), backed by a downloadable Certificate of Analysis and Safety Data Sheet for each batch . Aladdin Scientific lists the compound at $67.90 per gram with a purity specification of ≥97% . This creates an approximately 9.6-fold to 12.8-fold price spread for the same CAS-numbered material, with the premium-priced option carrying the weakest analytical documentation. For procurement decisions, the differential in both price and documentation quality is a directly quantifiable factor.

procurement vendor comparison analytical documentation pricing quality assurance

Butamifos Agrochemical Intermediate Specificity

The commercial organophosphorus herbicide butamifos (trade name Cremart®; CAS 36335-67-8) is O-ethyl O-(5-methyl-2-nitrophenyl) (1-methylpropyl)phosphoramidothioate, containing the 5-methyl-2-nitrophenyl fragment directly attached via an ether linkage [1]. The standard published synthesis couples N-[chloro(ethoxy)phosphinothioyl]butan-2-amine with 5-methyl-2-nitrophenol (CAS 700-38-9) [1]. While the target compound 1-(5-methyl-2-nitrophenyl)ethanone is the acetyl analog rather than the phenol, it carries the identical aromatic substitution pattern. The 3-methyl-2-nitro and 4-methyl-2-nitro positional isomers (CAS 69976-71-2 and 155694-84-1) would produce regioisomeric phosphoramidothioate products if used in place of the 5-methyl-2-nitro intermediate, yielding compounds not described in the butamifos patent or regulatory dossier. The specificity of the 5-methyl-2-nitro pattern for this commercial herbicide intermediate provides a documented application anchor not shared by its positional isomers.

agrochemical intermediate butamifos Cremart herbicide synthesis phosphoramidothioate

1-(5-Methyl-2-nitrophenyl)ethanone Application Scenarios


Butamifos Analog & Phosphoramidothioate SAR

The 5-methyl-2-nitro substitution pattern of the target compound matches the aryl fragment of the commercial herbicide butamifos, establishing it as the correct regiochemical entry point for synthetic programs exploring phosphoramidothioate herbicide analogs [1]. The positional isomers (3-methyl-2-nitro and 4-methyl-2-nitro) would yield regioisomeric phosphoramidothioate products not described in butamifos regulatory filings. Procurement of CAS 69976-70-1 from vendors providing analytical documentation (e.g., AK Scientific at $90/g with 98% GC purity and CoA ) supports reproducible synthetic scale-up with batch-to-batch traceability.

Solid-Phase Handling for Automated Parallel Synthesis

The solid physical form of 1-(5-methyl-2-nitrophenyl)ethanone at ambient temperature makes it compatible with automated solid-dispensing platforms used in high-throughput parallel synthesis. The unsubstituted parent 2'-nitroacetophenone, a liquid at room temperature (mp 23–28 °C) , requires liquid-handling robotics or manual syringe transfer, introducing potential volumetric inaccuracy. For medicinal chemistry groups running library synthesis on automated platforms, the solid target compound reduces dispensing variability and cross-contamination risk.

REACH Compliance & SINimilarity Pre-Screening

Organizations operating under EU REACH or corporate restricted-substance policies must pre-screen chemical purchases against hazard lists. The ChemSec SINimilarity flag on 1-(5-methyl-2-nitrophenyl)ethanone as structurally similar to hazardous nitroaromatics on the SIN List [2] provides an early-warning signal that may trigger additional compliance review. Procurement teams can use this flag to differentiate between isomeric nitroacetophenones based on their SINimilarity status and select the isomer with the most favorable regulatory profile for their jurisdiction.

Cost-Sensitive Procurement with Analytical Documentation

The vendor landscape for CAS 69976-70-1 exhibits a >12-fold price spread with an inverse relationship between price and analytical documentation quality. Sigma-Aldrich charges $866/g with no analytical data and AS-IS terms , while AK Scientific ($90/g) and Aladdin ($67.90/g) provide purity specifications of 98% and ≥97% respectively with supporting CoA documentation . Budget-constrained academic labs and CROs can achieve both cost savings and stronger quality assurance by selecting analytically documented supply channels over the premium-priced, documentation-deficient option.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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